N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide
Description
N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide is a heterocyclic compound featuring a furan-3-carboxamide core linked to a substituted ethyl chain. The ethyl chain contains a dimethylamino group and a 1-benzothiophen-3-yl moiety, which confers unique electronic and steric properties.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-19(2)15(9-18-17(20)12-7-8-21-10-12)14-11-22-16-6-4-3-5-13(14)16/h3-8,10-11,15H,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGVVVYCIXGFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=COC=C1)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the dimethylaminoethyl group: This step might involve alkylation reactions using dimethylamine and appropriate alkyl halides.
Formation of the furan-3-carboxamide: This can be synthesized through amide bond formation reactions, often using carboxylic acid derivatives and amine precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[b]thiophene moiety.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The dimethylaminoethyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like alkyl halides or sulfonates can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Possible applications in materials science or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Quinoline and Furan Carboxamide Families
SzR-105 (N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride)
- Structure: Quinoline-2-carboxamide with a dimethylaminopropyl chain and a hydroxyl group at position 3.
- Molecular Weight : 309.79 g/mol.
- Key Features: The quinoline ring and hydroxyl group enhance hydrogen-bonding capacity, while the dimethylaminopropyl chain increases hydrophilicity.
- The hydrochloride salt improves bioavailability .
97c (2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide)
- Structure : Furan-3-carboxamide with a hydrazinyl-oxoethyl side chain and methyl substituent.
- Molecular Formula : C₈H₁₁N₃O₃.
- Key Features : The hydrazinyl group enables reactivity in heterocyclic synthesis (e.g., formation of azides or triazoles).
- Findings : Used as an intermediate in the synthesis of bioactive molecules, highlighting the versatility of furan carboxamides in medicinal chemistry .
6p (N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide)
- Structure : Thiophene-3-carboxamide with bulky tert-butylphenyl and pyridinyl substituents.
- Key Features : Steric hindrance from tert-butyl and pyridinyl groups may enhance receptor selectivity.
- Findings : The thiophene core and bulky substituents suggest applications in targeted therapies, such as kinase inhibition .
Key Structural and Functional Differences
| Feature | Target Compound | SzR-105 | 97c | 6p |
|---|---|---|---|---|
| Aromatic Core | Benzothiophene + Furan | Quinoline | Furan | Thiophene |
| Amine Substituent | Dimethylaminoethyl | Dimethylaminopropyl | Hydrazinyl-oxoethyl | Pyridinyl-ethyl |
| Molecular Weight | ~350–400 g/mol (estimated) | 309.79 g/mol | ~209 g/mol (calculated) | ~450 g/mol (estimated) |
| Solubility | Moderate (dimethylamino group) | High (HCl salt) | Low (hydrazine group) | Low (bulky substituents) |
| Reactivity | High (electron-rich benzothiophene) | Moderate (quinoline OH) | High (hydrazinyl) | Low (steric hindrance) |
Research Findings and Implications
Influence of Dimethylamino Groups
- highlights that ethyl 4-(dimethylamino) benzoate exhibits superior reactivity and physical properties compared to 2-(dimethylamino) ethyl methacrylate. This suggests that the dimethylaminoethyl group in the target compound may enhance solubility and stability relative to morpholinomethyl or pyrrolidinyl analogues .
Role of Aromatic Systems
- Furan-3-carboxamide, as seen in 97c, offers a balance of electronic effects and synthetic accessibility .
Pharmacological Potential
- Compounds like BD 1047 () with dichlorophenyl and dimethylaminoethyl motifs are known for CNS activity. The target compound’s benzothiophene may confer distinct selectivity, possibly reducing off-target effects compared to phenyl-based analogues .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structural Characteristics
The compound is characterized by the following structural components:
- Benzothiophene moiety : Known for its potential anticancer properties.
- Dimethylaminoethyl group : Often associated with neuroprotective effects.
- Furan ring : Linked to various biological activities including antimicrobial effects.
The precise mechanisms of action for this compound are not fully elucidated; however, its structural similarities to known bioactive compounds suggest several potential pathways:
- Target Interactions : The compound may interact with various biological targets, similar to benzothiazole derivatives, which have shown diverse biological activities including anti-inflammatory and anticancer effects.
- Biochemical Pathways : Its interaction with cellular pathways could lead to modulation of signaling cascades involved in cell proliferation and apoptosis.
Biological Activity Overview
The compound's biological activity can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of this compound.
- Anticancer Activity : A study highlighted that derivatives of benzothiophene exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties.
- Neuroprotective Effects : Research on compounds with dimethylamino groups has shown neuroprotective effects in models of neurodegenerative diseases, indicating that this compound could be beneficial in similar contexts .
- Antimicrobial Properties : Compounds containing furan rings have been documented to possess antimicrobial properties. Further exploration could reveal the efficacy of this compound against specific pathogens .
Synthesis and Production
The synthesis of this compound involves several steps:
- Formation of the Benzothiophene Core : Achieved through cyclization reactions.
- Attachment of Dimethylamino Ethyl Group : Involves alkylation reactions.
- Synthesis of Furan Carboxamide : Typically through amide bond formation reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
